Silane, (diphenylmethoxy)trimethyl-
Description
Contextualization of Organosilicon Chemistry in Modern Chemical Research
Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, is a vast and dynamic area of chemical science. These compounds are integral to numerous fields, serving as essential building blocks and valuable intermediates in organic synthesis. nih.gov Their utility spans from pharmaceuticals and agrochemicals to materials science. nih.gov The unique properties of the silicon atom, such as its larger atomic radius and lower electronegativity compared to carbon, and its ability to form strong bonds with oxygen, give organosilicon compounds distinct reactivity and stability profiles. nih.gov This has led to their widespread use as protecting groups, reagents for stereoselective synthesis, and precursors for polymers and other advanced materials. The ongoing exploration of organosilicon chemistry continues to uncover novel reagents and methodologies, pushing the boundaries of what is possible in chemical synthesis and materials science. nih.gov
Significance of (Diphenylmethoxy)trimethylsilane as a Chemical Entity for Advanced Investigations
(Diphenylmethoxy)trimethylsilane, also known as benzhydryloxy(trimethyl)silane, emerges as a compound of interest within the broader field of organosilicon chemistry. Its primary significance lies in its role as a protecting group for alcohols. The diphenylmethyl (benzhydryl) moiety, combined with the trimethylsilyl (B98337) group, offers a specific set of steric and electronic properties that influence its stability and reactivity. This makes it a valuable tool in multi-step organic synthesis where selective protection and deprotection of hydroxyl groups are crucial.
The investigation of (diphenylmethoxy)trimethylsilane and related diphenylmethylsilyl (DPMS) ethers is driven by the need for a diverse toolbox of protecting groups with varying lability. The stability of silyl (B83357) ethers is highly dependent on the substituents on the silicon atom. While the trimethylsilyl (TMS) group is generally labile, the introduction of the bulky and electronically different diphenylmethoxy group modifies its characteristics. Research into such modifications allows for fine-tuning of protection strategies, enabling chemists to selectively unmask one alcohol in the presence of others protected with different silyl groups. This selectivity is paramount in the synthesis of complex natural products and other intricate molecular architectures.
Scope and Objectives of Academic Inquiry on (Diphenylmethoxy)trimethylsilane
Academic inquiry into (diphenylmethoxy)trimethylsilane primarily focuses on its synthesis, characterization, and application as a protective agent. One of the key objectives is to understand its reactivity profile, particularly the conditions required for its cleavage. This includes studying its stability towards various acidic and basic conditions, as well as fluoride-based deprotection reagents.
A recent study detailed a mild and efficient method for the O-trimethylsilylation of various alcohols, including the synthesis of (diphenylmethoxy)trimethylsilane. mdpi.com In this research, diphenylmethanol (B121723) was reacted with 1,1,1,3,3,3-hexamethyldisilazane (HMDS) in the presence of a tunable Brønsted acidic ionic liquid as a catalyst. mdpi.com The reaction proceeded at room temperature and afforded the desired product in high yield (97%). mdpi.com The characterization of the compound by 1H NMR spectroscopy in CDCl3 showed characteristic signals at δ 7.38–7.21 (m, 10H, aromatic protons), 5.79 (s, 1H, CH-O), and 0.11 (s, 9H, Si(CH3)3). mdpi.com
Further research aims to compare the properties of (diphenylmethoxy)trimethylsilane with other silyl ethers to establish its place within the hierarchy of protecting group stability. While specific in-depth studies on the advanced applications of this particular compound are not abundant, its identification in the butanol fraction of the plant Rheum ribes during a GC-MS analysis suggests its presence in natural sources, opening a potential avenue for future investigation. nih.gov The broader research into diphenylmethylsilyl ethers indicates their utility in complex syntheses, and by extension, (diphenylmethoxy)trimethylsilane is a part of this important class of reagents.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C16H20OSi | PubChem |
| Molecular Weight | 256.41 g/mol | PubChem |
| CAS Number | 14629-59-5 | PubChem |
| IUPAC Name | benzhydryloxy(trimethyl)silane | PubChem |
| Appearance | Colorless liquid | mdpi.com |
| Topological Polar Surface Area | 9.2 Ų | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
Structure
2D Structure
3D Structure
Properties
CAS No. |
14629-59-5 |
|---|---|
Molecular Formula |
C16H20OSi |
Molecular Weight |
256.41 g/mol |
IUPAC Name |
benzhydryloxy(trimethyl)silane |
InChI |
InChI=1S/C16H20OSi/c1-18(2,3)17-16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3 |
InChI Key |
PGDZCDNDTPXJPW-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
C[Si](C)(C)OC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of Diphenylmethoxy Trimethylsilane
Historical Development of Synthetic Routes for Silane (B1218182) Ethers
The journey to synthesize silyl (B83357) ethers like (diphenylmethoxy)trimethylsilane is rooted in the broader history of organosilicon chemistry. The fundamental reaction involves the formation of a silicon-oxygen bond, typically by reacting an alcohol with a silyl halide.
Early Approaches and Methodological Foundations
Early methods for the synthesis of silyl ethers were primarily based on the reaction of an alcohol with a silyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. For the synthesis of (diphenylmethoxy)trimethylsilane, this would involve the reaction of diphenylmethanol (B121723) with trimethylchlorosilane (TMCS). Pyridine was a commonly used base in these early procedures.
Another foundational method involved the use of hexamethyldisilazane (B44280) (HMDS) as the silylating agent. wikipedia.org The reaction of an alcohol with HMDS releases ammonia (B1221849) as the only byproduct, which can be easily removed from the reaction mixture. wikipedia.orgrsc.org This method often requires a catalyst, such as a few drops of sulfuric acid or ammonium (B1175870) sulfate, to proceed at a reasonable rate, especially with less reactive alcohols. rsc.org
These early approaches, while effective, often required stoichiometric amounts of reagents and sometimes harsh reaction conditions, prompting further research into more efficient and milder synthetic protocols.
Evolution of Reaction Conditions for Yield and Selectivity Optimization
The optimization of reaction conditions has been a central theme in the evolution of silyl ether synthesis. Key parameters that have been extensively studied include the choice of silylating agent, catalyst, solvent, and reaction temperature. The goal has consistently been to improve yields, enhance selectivity for the desired product, and broaden the substrate scope.
The development of various silylating agents with different reactivity profiles has been crucial. For instance, the combination of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and a catalytic amount of trimethylchlorosilane (TMCS) has proven to be a highly effective system for the silylation of a wide range of alcohols. google.com The reactivity of silylating agents generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. google.com
The choice of solvent can also significantly impact the reaction outcome. While some reactions can be performed neat, solvents like toluene, ethanol (B145695), acetonitrile, and dimethylformamide have been explored to optimize solubility and reaction rates. researchgate.net The optimization of reaction temperature is another critical factor, with many modern procedures aiming for room temperature reactions to conserve energy and minimize side reactions. researchgate.net
Modern Catalytic and Stereoselective Syntheses of (Diphenylmethoxy)trimethylsilane
The advent of catalysis has revolutionized the synthesis of silyl ethers, offering pathways with higher efficiency and selectivity under milder conditions.
Development of Homogeneous and Heterogeneous Catalytic Protocols
A variety of catalysts have been developed for the silylation of alcohols. These can be broadly classified into homogeneous and heterogeneous systems. Homogeneous catalysts, which are soluble in the reaction medium, include metal complexes and small organic molecules. For instance, various transition metal complexes have been shown to catalyze the dehydrogenative coupling of hydrosilanes with alcohols.
Heterogeneous catalysts, which exist in a different phase from the reactants, offer the advantage of easy separation and recyclability. Silica-supported catalysts, for example, have been developed for various organic transformations, including silylations. researchgate.net The use of solid acids or bases as catalysts can also facilitate the reaction between an alcohol and a silylating agent.
The table below summarizes various catalytic systems and reaction conditions that have been optimized for the synthesis of silyl ethers, which are applicable to the preparation of (diphenylmethoxy)trimethylsilane.
| Catalyst | Silylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| No Catalyst | Hexamethyldisilazane (HMDS) | Neat | Reflux | Moderate | rsc.org |
| Sulfuric Acid (cat.) | Hexamethyldisilazane (HMDS) | Neat | Room Temp - Reflux | Good | rsc.org |
| Trimethylchlorosilane (cat.) | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Neat or Solvent | Room Temp - 70 | High | google.com |
| Silica Sodium Carbonate | Various | Solvent-free | 50 | High | researchgate.net |
| NiFe2O4@TABMA-Pd(0) | Aryl halide/Styrene | DMF | 130 | 96 | researchgate.net |
Strategies for Diastereoselective and Enantioselective Preparation of Derivatives
While (diphenylmethoxy)trimethylsilane itself is not chiral, the principles of stereoselective synthesis can be applied to create chiral derivatives. The synthesis of chiral silanes is an area of growing interest due to their potential applications in asymmetric synthesis and materials science. gvsu.edu
One strategy for achieving stereoselectivity involves the use of a chiral auxiliary. For example, a prochiral silane can be reacted with a chiral alcohol to form a diastereomeric mixture of silyl ethers, which can then be separated. Subsequent reaction with an organometallic reagent can lead to the formation of a single enantiomer of a chiral silane. gvsu.edu
Another approach involves the use of a chiral catalyst to control the stereochemical outcome of the reaction. Copper-catalyzed enantioselective addition of silicon nucleophiles to unsaturated acceptors has been reported for the synthesis of α-chiral propargylic silanes. nih.gov While not directly applied to (diphenylmethoxy)trimethylsilane, these methods demonstrate the potential for developing enantioselective routes to related chiral silyl ethers. The diastereoselective synthesis of substituted diphenylprolinol derivatives has also been achieved with high diastereoselectivity, showcasing the ability to control stereochemistry in complex molecules containing a diphenylmethyl group. researchgate.net
Sustainable and Green Chemistry Principles in (Diphenylmethoxy)trimethylsilane Synthesis
The principles of green chemistry are increasingly being integrated into the design of synthetic routes for fine chemicals, including silyl ethers. The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. chemistryjournals.net
Key strategies for the green synthesis of silyl ethers include:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly alternatives like water, ionic liquids, or even performing reactions under solvent-free conditions. researchgate.netchemistryjournals.net
Catalysis: Employing catalytic methods, especially with recyclable heterogeneous catalysts, reduces waste compared to stoichiometric reactions. researchgate.netresearchgate.net
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. The reaction of an alcohol with hexamethyldisilazane, which produces only ammonia as a byproduct, is an example of a more atom-economical process compared to using a silyl chloride and a base. wikipedia.org
Energy Efficiency: Developing reactions that can be performed at ambient temperature and pressure reduces energy consumption. researchgate.net
Renewable Feedstocks: While not yet widely implemented for this specific compound, future research may explore the use of renewable resources to produce the starting materials.
The development of electrochemical methods for organic synthesis also represents a promising avenue for greener processes, using electricity as a clean reagent to drive reactions. rsc.org
Atom-Economical and Solvent-Free Reaction Architectures
A key principle of green chemistry is the maximization of atom economy, which aims to incorporate the maximum number of atoms from the reactants into the final product. primescholars.comyoutube.com This minimizes the generation of byproducts and waste. primescholars.com Solvent-free reactions are another cornerstone of green synthesis, as they eliminate the environmental and economic costs associated with solvent use, purification, and disposal.
One highly efficient and atom-economical method for the silylation of alcohols involves the use of hexamethyldisilazane (HMDS) as the silylating agent. HMDS is a cost-effective and stable reagent, with the only byproduct of the reaction being ammonia, a readily handled and relatively benign substance. researchgate.netorganic-chemistry.org
Research has demonstrated the successful silylation of various alcohols and phenols using HMDS under solvent-free conditions. A notable approach utilizes a catalytic amount of iodine (I₂) to activate the HMDS. This method is highly efficient, proceeding under nearly neutral conditions at room temperature and offering high yields. organic-chemistry.org While specific data for diphenylmethanol is not extensively detailed in the primary literature, the general applicability of this method to a wide range of alcohols suggests its potential for the synthesis of (Diphenylmethoxy)trimethylsilane.
Another promising technique is the catalyst-free silylation of alcohols and phenols with HMDS in nitromethane. researchgate.netrsc.org This method avoids the need for a catalyst and proceeds at room temperature, offering excellent yields in short reaction times. researchgate.netrsc.org Although not entirely solvent-free, the use of a non-traditional solvent and the absence of a catalyst represent a significant step towards a greener process.
The theoretical atom economy for the synthesis of (Diphenylmethoxy)trimethylsilane from diphenylmethanol and hexamethyldisilazane can be calculated as follows:
Reaction: 2 (C₁₃H₁₂O) + (CH₃)₆Si₂NH → 2 (C₁₆H₂₀OSi) + NH₃
Interactive Data Table: Atom Economy Calculation
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Diphenylmethanol | C₁₃H₁₂O | 184.23 | Reactant |
| Hexamethyldisilazane | C₆H₁₉NSi₂ | 161.40 | Reactant |
| (Diphenylmethoxy)trimethylsilane | C₁₆H₂₀OSi | 256.42 | Product |
| Ammonia | NH₃ | 17.03 | Byproduct |
Calculation:
Mass of Desired Product: 2 * 256.42 g/mol = 512.84 g/mol
Total Mass of Reactants: (2 * 184.23 g/mol ) + 161.40 g/mol = 529.86 g/mol
Atom Economy: (512.84 / 529.86) * 100% = 96.79%
This high atom economy highlights the intrinsic efficiency of using HMDS for this transformation.
Renewable Feedstocks and Environmentally Benign Process Development
The development of synthetic routes from renewable feedstocks is a critical aspect of sustainable chemistry. While the direct synthesis of the aromatic diphenylmethyl scaffold from biomass remains a significant challenge, progress has been made in developing greener methods for the synthesis of its precursor, diphenylmethanol.
One approach involves the reduction of benzophenone (B1666685). A method utilizing aluminum powder in methanol (B129727) has been patented, which boasts a simple procedure, high yield, and low energy consumption. google.com Another method describes the reduction of benzophenone using sodium borohydride (B1222165) in aqueous ethanol at room temperature, minimizing waste production. chegg.com
Furthermore, research has explored the synthesis of diphenylmethanol derivatives from substituted benzenes and chloroform (B151607) using a recyclable alumina (B75360) catalyst. nih.govresearchgate.net This method avoids more hazardous reagents and allows for the reuse of the catalyst, contributing to a more sustainable process. nih.govresearchgate.net
The use of solid acid catalysts is another area of active research for developing environmentally benign processes. These catalysts can be easily separated from the reaction mixture, minimizing waste and allowing for their reuse. While specific applications of solid acid catalysts for the direct synthesis of (Diphenylmethoxy)trimethylsilane are not widely reported, their successful use in various other organic transformations, such as esterification and acetalization, suggests their potential utility in this area. chegg.comresearchgate.netdntb.gov.uaoiccpress.comrsc.org For instance, aluminosilicates have been investigated as solid acid catalysts for various reactions, and their surfaces can be modified to enhance their catalytic activity and selectivity. researchgate.net
Biocatalysis offers another avenue for green synthesis. Enzymes can operate under mild conditions and exhibit high selectivity, reducing the need for protecting groups and minimizing byproducts. While the biocatalytic synthesis of (Diphenylmethoxy)trimethylsilane has not been specifically detailed, research into the use of enzymes for the silylation of alcohols is an emerging field.
Reactivity and Mechanistic Investigations of Diphenylmethoxy Trimethylsilane
Si-O Bond Cleavage and Rearrangement Reactions
The cleavage of the Si-O bond in (diphenylmethoxy)trimethylsilane is a key reaction, often employed to deprotect the corresponding alcohol. This process can be initiated under acidic or basic conditions, or through thermal or photochemical means.
Acid-Catalyzed and Base-Catalyzed Hydrolysis Mechanisms
The hydrolysis of silyl (B83357) ethers, including (diphenylmethoxy)trimethylsilane, is a well-studied process that can be catalyzed by both acids and bases. thieme-connect.degelest.com The rate and mechanism of this cleavage are influenced by the substituents on the silicon atom and the reaction conditions. thieme-connect.degelest.com
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the hydrolysis of silyl ethers is initiated by protonation of the oxygen atom, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. The reaction generally proceeds via a pathway that avoids the formation of unstable silyl cations. chem-station.com The stability of silyl ethers towards acid-catalyzed hydrolysis is significantly influenced by the steric bulk of the substituents on the silicon atom. thieme-connect.de Generally, bulkier groups on the silicon atom increase the stability of the silyl ether towards acid-catalyzed cleavage. thieme-connect.de The presence of electron-withdrawing groups, such as phenyl groups, can also enhance stability under acidic conditions. thieme-connect.de
Relative Stability of Silyl Ethers to Acid-Catalyzed Solvolysis
| Silyl Group | Relative Stability (1/krel) |
|---|---|
| Me3Si | 1 |
| Et3Si | 64 |
| t-BuMe2Si | 20,000 |
| i-Pr3Si | 700,000 |
| t-BuPh2Si | 5,000,000 |
(Data sourced from a study on the kinetic data for the hydrolysis of silyl ethers) thieme-connect.de
Base-Catalyzed Hydrolysis:
In the presence of a base, the hydrolysis of silyl ethers is thought to proceed through a pentacoordinate silicon intermediate. stackexchange.com The rate of base-catalyzed hydrolysis is also affected by the steric and electronic properties of the substituents on the silicon atom. thieme-connect.de Unlike in acidic conditions, the electronic effects of phenyl groups can oppose the steric effects in base-catalyzed hydrolysis. thieme-connect.de
Relative Stability of Silyl Ethers to Base-Catalyzed Solvolysis
| Silyl Group | Relative Stability (1/krel) |
|---|---|
| Me3Si | 1 |
| Et3Si | 10-100 |
| t-BuMe2Si | 20,000 |
| t-BuPh2Si | 20,000 |
| i-Pr3Si | 100,000 |
(Data sourced from a study on the kinetic data for the hydrolysis of silyl ethers) thieme-connect.de
A common reagent used for the cleavage of silyl ethers under mildly basic conditions is tetrabutylammonium (B224687) fluoride (B91410) (TBAF). libretexts.orglookchem.com The high affinity of silicon for fluoride drives this reaction, forming a strong Si-F bond. thieme-connect.de
Thermal and Photochemical Sigmatropic Rearrangements
While less common than hydrolysis, silyl ethers can undergo rearrangement reactions under thermal or photochemical conditions. Photochemical rearrangements of related aromatic silyl compounds have been observed. baranlab.orgrsc.org For instance, the photolysis of benzyltrimethylsilane (B1265640) in different solvents leads to the formation of different radical species, indicating a solvent-dependent reaction mechanism. rsc.org In some cases, photochemical reactions can lead to the formation of cyclic intermediates that rearrange to form new products. rsc.org
Electrophilic and Nucleophilic Reactivity at the Silicon Center
The silicon atom in (diphenylmethoxy)trimethylsilane is a site of both electrophilic and nucleophilic reactivity, allowing for a variety of transformations.
Substitution Reactions and Ligand Exchange Processes
Nucleophilic substitution at the silicon center is a fundamental reaction for the formation and cleavage of silyl ethers. libretexts.org The formation of (diphenylmethoxy)trimethylsilane typically involves the reaction of a silyl halide (an electrophile) with diphenylmethanol (B121723) in the presence of a base. wikipedia.org Conversely, the silicon atom can act as an electrophile in reactions with nucleophiles.
Ligand exchange at the silicon center can occur, particularly in the presence of other silylating agents or nucleophiles. researchgate.net These exchange reactions can be used to generate different silyl ethers or other organosilicon compounds. researchgate.net The stereochemical outcome of nucleophilic substitution at silicon is dependent on the nature of the nucleophile and the leaving group. open.ac.uk
Interactions with Organometallic Reagents and Main Group Nucleophiles
(Diphenylmethoxy)trimethylsilane can react with various organometallic reagents, such as Grignard reagents and organolithium compounds. chadsprep.comyoutube.com These strong nucleophiles can attack the silicon center, leading to the cleavage of the Si-O bond and the formation of a new carbon-silicon bond. The reactivity of organometallic reagents towards silyl ethers is influenced by the steric hindrance at the silicon atom. thieme-connect.de
Main group nucleophiles, such as those containing nitrogen or phosphorus, can also interact with the silicon center. open.ac.uk These interactions can range from simple coordination to the formation of stable adducts, and in some cases, can lead to substitution reactions. open.ac.uk
(Diphenylmethoxy)trimethylsilane as a Precursor in Complex Organic Transformations
The primary role of (diphenylmethoxy)trimethylsilane in complex organic transformations is as a protecting group for the hydroxyl function of diphenylmethanol. wikipedia.org Its stability under a variety of reaction conditions, coupled with the ability to be selectively removed, makes it a valuable tool in multistep synthesis. thieme-connect.deresearchgate.net For example, the related (S)-1,1-diphenylprolinol trimethylsilyl (B98337) ether is a widely used catalyst in asymmetric synthesis. orgsyn.org The silyl ether moiety in this catalyst is crucial for its reactivity and stereoselectivity. orgsyn.org
The cleavage of the Si-O bond in (diphenylmethoxy)trimethylsilane can be strategically timed in a synthetic sequence to unmask the alcohol for further reactions. The choice of deprotection conditions (acidic, basic, or fluoride-based) allows for compatibility with a wide range of other functional groups present in a complex molecule. researchgate.net
Silane-Mediated Synthesis of Oxygenated Organic Compounds
There is no specific data available in the searched scientific literature detailing the use of (diphenylmethoxy)trimethylsilane as a mediator for the synthesis of oxygenated organic compounds. General principles of silane-mediated reactions often involve the activation of functional groups or the delivery of hydride or other moieties, but the specific behavior of the (diphenylmethoxy)trimethylsilyl group in this capacity has not been described.
Utilization in Multicomponent Reactions and Cascade Processes
Similarly, a thorough review of the literature did not uncover any instances of (diphenylmethoxy)trimethylsilane being utilized as a component or initiator in multicomponent reactions or cascade processes. These complex transformations, which allow for the efficient construction of intricate molecular architectures, rely on a wide array of catalysts and reagents; however, (diphenylmethoxy)trimethylsilane is not featured among them in the available research.
Due to the absence of specific research on the reactivity of (diphenylmethoxy)trimethylsilane in these areas, no data tables or detailed research findings can be presented.
Advanced Structural Analysis and Conformational Studies of Diphenylmethoxy Trimethylsilane
Spectroscopic Probes for Molecular Structure and Dynamics
Spectroscopic techniques are pivotal in elucidating the three-dimensional structure and dynamic behavior of molecules in various states. For (diphenylmethoxy)trimethylsilane, these methods would be essential for a comprehensive understanding of its stereochemistry and conformational preferences.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of molecules. Techniques such as 1H, 13C, and 29Si NMR, along with advanced two-dimensional experiments (e.g., COSY, HSQC, HMBC, NOESY), would provide detailed information about the connectivity, spatial proximity of atoms, and conformational dynamics of (diphenylmethoxy)trimethylsilane. For instance, the chemical shifts of the trimethylsilyl (B98337) protons and the methine proton are indicative of their local electronic environment, which is influenced by the molecule's conformation. oup.com In silyl (B83357) ethers, the chemical shift of the trimethylsilyl protons can be a reliable indicator of the type of hydroxyl group that has been silylated. oup.com
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying functional groups and analyzing the conformational isomers of a molecule. Each conformer has a unique set of vibrational modes, and by comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory - DFT), it is possible to identify the most stable conformations and the energy barriers between them. nist.govnih.govnih.gov For (diphenylmethoxy)trimethylsilane, key vibrational modes would include the Si-O-C stretching and bending frequencies, as well as the internal modes of the phenyl and trimethylsilyl groups.
Despite the utility of these methods, a specific investigation into the conformational isomers of (diphenylmethoxy)trimethylsilane using IR and Raman spectroscopy is not documented in the available scientific literature. While studies on related molecules like trimethylsilanol (B90980) and methoxytrimethylsilane (B155595) have been published, providing a basis for potential assignments, no detailed vibrational analysis or data table of experimental and calculated frequencies for the conformers of (diphenylmethoxy)trimethylsilane could be found. nih.govresearchgate.net
X-ray Diffraction and Solid-State Structural Characterization
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate data on bond lengths, bond angles, and intermolecular interactions.
A comprehensive search of crystallographic databases and the scientific literature did not uncover any reports on the single-crystal X-ray analysis of (diphenylmethoxy)trimethylsilane or its adducts. Consequently, no experimental data on its solid-state structure, such as unit cell parameters or atomic coordinates, are available to be presented in a data table.
Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a critical aspect of solid-state chemistry, influencing physical properties such as solubility and melting point. The study of crystal packing reveals how molecules arrange themselves in the crystal lattice, driven by a balance of steric and electronic interactions. The bulky and flexible nature of (diphenylmethoxy)trimethylsilane suggests that it might exhibit interesting crystal packing motifs or even polymorphism.
However, in the absence of any single-crystal X-ray diffraction studies, there is no experimental information available regarding the polymorphism or crystal packing of (diphenylmethoxy)trimethylsilane.
Chiroptical Properties and Asymmetric Induction (if relevant to chiral derivatives)
Chiroptical spectroscopy, such as circular dichroism (CD) and vibrational circular dichroism (VCD), provides information about the stereochemistry of chiral molecules. acs.org If a chiral derivative of (diphenylmethoxy)trimethylsilane were to be synthesized, these techniques could be used to determine its absolute configuration and study processes of asymmetric induction. The synthesis of chiral silanes is an area of active research. gvsu.edu
As (diphenylmethoxy)trimethylsilane itself is an achiral molecule, this section would only be relevant to its chiral derivatives. A search of the literature did not yield any studies on the synthesis or chiroptical properties of chiral derivatives of (diphenylmethoxy)trimethylsilane. Therefore, no data on its chiroptical properties can be reported.
Circular Dichroism and Optical Rotatory Dispersion Studies
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used to study chiral molecules. bath.ac.ukwikipedia.orgslideshare.net These methods rely on the differential interaction of left and right-circularly polarized light with a chiral substance. youtube.comnih.govmgcub.ac.in While no specific CD or ORD studies on (Diphenylmethoxy)trimethylsilane are prominently available in the literature, the principles of these techniques can be applied to its hypothetical chiral analogues.
In a chiral analogue of (Diphenylmethoxy)trimethylsilane, where the silicon atom is a stereocenter (e.g., by replacing one of the methyl groups with a different substituent), the molecule would be expected to exhibit a CD spectrum. The CD spectrum would show positive or negative absorption bands (Cotton effects) at wavelengths corresponding to the electronic transitions of the chromophores in the molecule, such as the phenyl groups. libretexts.org The sign and magnitude of the Cotton effect are directly related to the absolute configuration of the chiral center. libretexts.org
Optical Rotatory Dispersion measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgslideshare.net For a chiral analogue of (Diphenylmethoxy)trimethylsilane, the ORD curve would display a characteristic shape, particularly in the region of the UV-Vis absorption bands of the phenyl groups. The plain positive or negative ORD curves observed at wavelengths away from absorption maxima can be used to determine the direction of rotation, while the anomalous dispersion curves (Cotton effect) in the vicinity of an absorption band provide detailed information about the stereochemistry. mgcub.ac.inlibretexts.org
The analysis of CD and ORD spectra, often complemented by computational methods, would allow for the determination of the absolute configuration of chiral (alkoxy)silanes. acs.org The relationship between the observed chiroptical properties and the molecular structure is complex and depends on the spatial arrangement of the substituents around the chiral center.
| Technique | Principle | Information Gained for Chiral Analogs | Hypothetical Observation |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. youtube.comnih.gov | Determination of absolute configuration, conformational analysis. | A chiral analog with an (R)-configuration at the silicon center might exhibit a positive Cotton effect in the region of the phenyl group absorption. |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. wikipedia.orgslideshare.net | Determination of absolute configuration, identification of chromophores. | A plain positive ORD curve at longer wavelengths, with a complex Cotton effect appearing at shorter wavelengths corresponding to the aromatic chromophores. |
Enantioselective Synthesis and Resolution Strategies for Chiral Analogs
The preparation of enantiomerically pure chiral silanes is a significant challenge in synthetic organosilicon chemistry. researchgate.net For chiral analogs of (Diphenylmethoxy)trimethylsilane, two main approaches can be considered: enantioselective synthesis and resolution of a racemic mixture.
Enantioselective Synthesis involves the direct formation of a single enantiomer of the chiral product. numberanalytics.com Several catalytic methods have been developed for the enantioselective synthesis of chiral alkoxysilanes. acs.orgthieme-connect.com For instance, a rhodium-catalyzed enantioselective alcoholysis of dihydrosilanes has been shown to produce silicon-stereogenic alkoxysilanes with high enantiomeric excess. thieme-connect.com Another approach is the organocatalytic enantioselective synthesis of tertiary silyl ethers. acs.org These methods often employ chiral ligands or catalysts to control the stereochemical outcome of the reaction. ucdavis.edu The synthesis of a chiral analog of (Diphenylmethoxy)trimethylsilane could potentially be achieved by reacting a prochiral silane (B1218182) with diphenylmethanol (B121723) in the presence of a suitable chiral catalyst.
Resolution Strategies are employed to separate the enantiomers from a racemic mixture. libretexts.orgwikipedia.org Since enantiomers possess identical physical properties, direct separation is not feasible. libretexts.org The most common method involves the conversion of the enantiomeric mixture into a pair of diastereomers by reacting it with a chiral resolving agent. wikipedia.orgtcichemicals.com These diastereomers have different physical properties and can be separated by techniques such as crystallization or chromatography. nih.gov For a racemic mixture of a chiral carboxylic acid analog of (Diphenylmethoxy)trimethylsilane, a chiral amine could be used as a resolving agent to form diastereomeric salts. libretexts.org After separation, the individual diastereomers can be converted back to the corresponding enantiomers.
| Strategy | Description | Key Requirements | Potential Application to Chiral Analogs |
| Enantioselective Synthesis | Direct synthesis of a single enantiomer using a chiral catalyst or auxiliary. numberanalytics.com | A suitable prochiral substrate and an effective chiral catalyst or reagent. | Rhodium-catalyzed dehydrogenative Si-O coupling of a prochiral silane with diphenylmethanol. |
| Classical Resolution | Separation of enantiomers via the formation of diastereomers with a chiral resolving agent. wikipedia.orgtcichemicals.com | A racemic mixture with a suitable functional group for derivatization and an appropriate chiral resolving agent. | Resolution of a racemic carboxylic acid-functionalized analog using a chiral amine like brucine (B1667951) or (R)-1-phenylethylamine. |
| Chiral Chromatography | Direct separation of enantiomers using a chiral stationary phase. | A suitable chiral column and an appropriate mobile phase. | Analytical or preparative separation of the enantiomers of a chiral analog of (Diphenylmethoxy)trimethylsilane. |
Computational and Theoretical Insights into Diphenylmethoxy Trimethylsilane Chemistry
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, electron density, and the nature of chemical bonds.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, particularly for medium to large molecules. nih.gov DFT methods calculate the total energy of a system based on its electron density, a physically observable property that depends on only three spatial coordinates, rather than the complex wavefunction of all electrons. youtube.com
Table 1: Representative Bond Characteristics of (Diphenylmethoxy)trimethylsilane Calculated by DFT Note: The following values are illustrative examples of typical outputs from DFT calculations and may not represent definitive experimental values.
| Bond | Calculated Bond Length (Å) | Calculated Bond Angle (°) | Relevant Angle |
|---|---|---|---|
| Si-O | 1.65 | 125.5 | Si-O-C |
| O-C | 1.43 | 109.8 | O-C-(Phenyl) |
| Si-C (methyl) | 1.88 | 110.5 | C-Si-C |
| C-C (aromatic) | 1.40 | 120.0 | C-C-C (in ring) |
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where electrons occupy specific molecular orbitals. Of particular importance in understanding chemical reactivity is Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui. numberanalytics.com This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org
The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. libretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its capacity to act as an electrophile. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity. numberanalytics.com
For (Diphenylmethoxy)trimethylsilane, the HOMO is expected to be localized primarily on the electron-rich oxygen atom and the π-systems of the phenyl rings. The LUMO is likely to be associated with the antibonding orbitals of the silicon atom and the phenyl groups. An FMO analysis can predict how (Diphenylmethoxy)trimethylsilane will interact with other reagents. For example, an electrophile would preferentially attack the regions of high HOMO density, while a nucleophile would target the areas of high LUMO density.
Table 2: Illustrative Frontier Molecular Orbital Energies for (Diphenylmethoxy)trimethylsilane Note: These energy values are representative and used for illustrative purposes.
| Orbital | Calculated Energy (eV) | Implication for Reactivity |
|---|---|---|
| HOMO | -8.5 | Site of electrophilic attack (electron donation) |
| LUMO | -0.5 | Site of nucleophilic attack (electron acceptance) |
| HOMO-LUMO Gap | 8.0 | Indicates relative kinetic stability |
Molecular Dynamics Simulations and Conformational Space Exploration
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. rush.edursc.org
(Diphenylmethoxy)trimethylsilane possesses several rotatable bonds, primarily the Si-O, O-C, and C-phenyl bonds. Rotation around these bonds gives rise to various conformers, each with a different spatial arrangement and potential energy. MD simulations can explore the conformational landscape of the molecule to identify stable, low-energy conformers (energy minima) and the energy barriers (transition states) that separate them.
Understanding the preferred conformations is crucial as the molecule's shape dictates how it interacts with other molecules. For this compound, the orientation of the two bulky phenyl groups and the trimethylsilyl (B98337) group relative to each other is of particular interest. The simulations would likely reveal that steric hindrance between these groups plays a major role in determining the most stable conformations, where the bulky groups are positioned to minimize repulsive interactions.
Table 3: Hypothetical Relative Energies of Key Conformers of (Diphenylmethoxy)trimethylsilane Note: Energies are relative to the most stable conformer (Conformer A) and are for illustrative purposes.
| Conformer | Description of Dihedral Angle (Si-O-C-H) | Relative Potential Energy (kcal/mol) |
|---|---|---|
| Conformer A | Gauche | 0.0 (Global Minimum) |
| Conformer B | Anti | 1.5 |
| Transition State A/B | Eclipsed | 5.0 |
Chemical reactions are typically carried out in a solvent, and the solvent can have a profound impact on both the conformation of a molecule and its reactivity. nih.govresearchgate.net MD simulations can incorporate solvent molecules explicitly or as a continuum model to investigate these effects. nih.gov
For (Diphenylmethoxy)trimethylsilane, the polarity of the solvent would influence its conformational preferences. Polar solvents might stabilize conformers with a larger dipole moment, while non-polar solvents would favor less polar arrangements. Furthermore, solvent molecules can affect reactivity by stabilizing or destabilizing transition states. nih.gov For instance, the hydrolysis of the Si-O bond likely proceeds through a charged or highly polar transition state. A polar protic solvent like water or methanol (B129727) would be expected to stabilize this transition state, thereby accelerating the reaction rate compared to a non-polar solvent like hexane.
Computational Prediction of Reaction Pathways and Energetics
A primary goal of computational chemistry is to predict the mechanism and energetics of chemical reactions. arxiv.org By mapping out the potential energy surface for a reaction, chemists can identify the most likely pathway from reactants to products, including any intermediates and transition states.
Consider the acid-catalyzed hydrolysis of (Diphenylmethoxy)trimethylsilane, which cleaves the Si-O bond to yield trimethylsilanol (B90980) and diphenylmethanol (B121723). Computational methods can be used to model this process. The first step would likely involve the protonation of the ether oxygen. Subsequently, a water molecule would attack the electrophilic silicon atom. Calculations would determine the activation energy for this nucleophilic attack, which corresponds to the energy of the transition state. By comparing the energetics of different potential pathways, the most favorable mechanism can be identified. These calculations provide a detailed, step-by-step understanding of the reaction, complementing experimental kinetic studies.
Table 4: Illustrative Energetics for a Hypothetical Hydrolysis Reaction Pathway Note: Values are hypothetical and for illustrative purposes.
| Reaction Step | Species | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants + H+ | 0.0 |
| 2 | Protonated Intermediate | -5.0 |
| 3 | Transition State (Water Attack) | +15.0 |
| 4 | Products | -10.0 |
Transition State Characterization for Key Reaction Steps
A thorough search for scientific literature detailing the transition state characterization for key reaction steps involving (diphenylmethoxy)trimethylsilane has yielded no specific results. Computational studies typically employ methods like Density Functional Theory (DFT) to locate and characterize transition state structures, providing crucial insights into reaction barriers and mechanisms. For instance, in reactions such as hydrolysis, alcoholysis, or its use as a protecting group, identifying the transition states would be fundamental to understanding the reaction kinetics and selectivity.
However, no published data appears to exist that provides the specific geometries, vibrational frequencies, or energy barriers of transition states in reactions where (diphenylmethoxy)trimethylsilane is a reactant or product. Such information would be invaluable for optimizing reaction conditions and for the rational design of related chemical processes.
Computational Modeling of Catalytic Cycles Involving (Diphenylmethoxy)trimethylsilane
Similarly, there is a lack of published research on the computational modeling of catalytic cycles that explicitly involve (diphenylmethoxy)trimethylsilane. Catalytic cycles are often complex, involving multiple elementary steps, intermediates, and transition states. Computational modeling, often in conjunction with microkinetic analysis, is instrumental in elucidating these cycles, identifying rate-determining steps, and predicting catalyst performance. mdpi.com
While the compound may be peripherally involved in broader catalytic systems, for example, in reactions where it is formed or consumed, dedicated computational studies modeling a complete catalytic cycle with (diphenylmethoxy)trimethylsilane as a central component are not available. Such studies would be critical for understanding its role in catalytic processes and for the development of new catalytic applications.
In the broader context of silane (B1218182) chemistry, computational methods have been successfully applied to understand the behavior of other compounds, such as alkyltriethoxysilanes. These studies provide a framework that could potentially be applied to (diphenylmethoxy)trimethylsilane in the future. However, at present, the specific computational and theoretical insights into the chemistry of (diphenylmethoxy)trimethylsilane remain an open area for future research.
Applications of Diphenylmethoxy Trimethylsilane in Non Biological Materials Science
Role in the Synthesis of Advanced Polymeric Materials and Oligomers
No specific research data was found to detail the role of (diphenylmethoxy)trimethylsilane in this area.
Precursor for Silicon-Containing Monomers and Macromolecules
There is no available information on the use of (diphenylmethoxy)trimethylsilane as a direct precursor for the synthesis of silicon-containing monomers or macromolecules.
Incorporation into Hybrid Organic-Inorganic Polymer Networks
No studies were identified that describe the incorporation of (diphenylmethoxy)trimethylsilane into hybrid organic-inorganic polymer networks.
Contributions to Surface Chemistry and Coating Technologies
Specific contributions of (diphenylmethoxy)trimethylsilane to surface chemistry and coating technologies are not documented in the available literature.
Development of Surface Modifiers for Inorganic Substrates
No research was found on the development of surface modifiers for inorganic substrates based on (diphenylmethoxy)trimethylsilane.
Fabrication of Functional Coatings with Tunable Properties
There is no evidence to suggest that (diphenylmethoxy)trimethylsilane is used in the fabrication of functional coatings with tunable properties.
Development of Advanced Functional Materials Based on (Diphenylmethoxy)trimethylsilane Derivatives
While the synthesis of (diphenylmethoxy)trimethylsilane itself is documented, there is no information available on the subsequent development of advanced functional materials from its derivatives in the context of materials science.
Optoelectronic Materials and Device Components
Following a comprehensive review of scientific literature and patent databases, no specific applications of (diphenylmethoxy)trimethylsilane in the development of optoelectronic materials or as a component in optoelectronic devices have been identified. The search for its use in areas such as organic light-emitting diodes (OLEDs), photovoltaic cells, or other semiconductor applications did not yield any relevant results. The primary role of similar silane (B1218182) compounds in this field is often as precursors for thin-film deposition or as surface modification agents to alter the electronic properties of substrates. However, no such applications have been specifically documented for (diphenylmethoxy)trimethylsilane.
Nanostructured Materials and Composites for Specific Applications
Some commercial suppliers suggest its potential for the surface modification of nanoparticles, such as iron(III) oxide (Fe₃O₄) magnetic nanoparticles. This modification would theoretically serve to passivate the nanoparticle surface, preventing aggregation and improving compatibility with a surrounding polymer matrix in a composite material. The bulky diphenylmethoxy group could provide significant steric hindrance, enhancing the stability of the nanoparticle dispersion.
However, without specific research studies, data on the effectiveness of this surface modification, such as contact angle measurements, dispersion stability tests, or the impact on the composite material's properties, remains unavailable.
Table 1: Potential (Undocumented) Application in Nanomaterial Surface Modification
| Nanoparticle Type | Potential Role of (diphenylmethoxy)trimethylsilane | Expected Outcome (Theoretical) |
| Iron(III) oxide (Fe₃O₄) | Surface modifying agent | Improved dispersion in non-polar matrices, prevention of agglomeration. |
It is important to note that the information presented in the table above is based on the general function of similar silane coupling agents and is not supported by specific published research on (diphenylmethoxy)trimethylsilane.
Future Research Directions and Emerging Avenues for Diphenylmethoxy Trimethylsilane
Integration into Novel Catalytic Systems and Methodologies
The potential for (diphenylmethoxy)trimethylsilane to be integrated into novel catalytic systems presents a fertile ground for investigation. The steric and electronic properties of the diphenylmethyl group could be leveraged to influence the stereoselectivity and efficiency of various chemical transformations.
Future research could focus on the development of chiral catalysts derived from or utilizing (diphenylmethoxy)trimethylsilane. While research on diphenylprolinol silyl (B83357) ethers has demonstrated their effectiveness as organocatalysts in enantioselective reactions, the specific impact of the (diphenylmethoxy)trimethylsilyl group in similar catalytic cycles remains to be explored. rsc.org Investigations could involve the synthesis of new chiral ligands where the (diphenylmethoxy)trimethylsilyl group plays a key role in creating a specific chiral environment around a metal center.
Furthermore, the compound's ability to act as a bulky protecting group could be exploited in catalyst design. Researchers could explore its use in "protecting-group-assisted" catalysis, where the temporary installation of the (diphenylmethoxy)trimethylsilyl group on a substrate directs the outcome of a catalytic reaction. The subsequent mild cleavage of the silyl ether would then yield the desired product with high selectivity. This approach could be particularly valuable in complex molecule synthesis.
Another avenue of exploration lies in its potential use in conjunction with Lewis or Brønsted acid catalysts. The cleavage of the silicon-oxygen bond can be initiated under acidic conditions, and understanding the kinetics and mechanism of this process in the presence of various catalysts could lead to new synthetic methodologies. mdpi.com For instance, the in-situ generation of a diphenylmethyl cation from (diphenylmethoxy)trimethylsilane under catalytic conditions could be a novel way to initiate cationic polymerization or other electrophilic aromatic substitution reactions.
Exploration of Untapped Reactivity Modes and Mechanistic Pathways
While the primary reactivity of (diphenylmethoxy)trimethylsilane is centered around the cleavage of the Si-O bond for the protection of alcohols, there are several untapped reactivity modes and mechanistic pathways that warrant investigation. mdpi.com
A key area for future study is the detailed mechanistic elucidation of its cleavage under various conditions. While acidic and fluoride-mediated cleavage are known for silyl ethers, a systematic study of the kinetics, intermediates, and transition states involved in the deprotection of (diphenylmethoxy)trimethylsilane would provide valuable insights. This could lead to the development of highly selective and orthogonal deprotection strategies, crucial in multi-step organic synthesis.
The photolytic and radical-mediated reactivity of (diphenylmethoxy)trimethylsilane is another unexplored domain. The diphenylmethyl group is known to form a relatively stable radical. Research into the photochemical cleavage of the C-O or Si-O bond could open up new avenues for radical-based transformations. For example, the photochemically generated diphenylmethyl radical could participate in radical cyclization or addition reactions, providing a novel synthetic tool.
Furthermore, the interaction of the silicon atom with neighboring functional groups within a molecule could lead to unexpected reactivity. Intramolecular reactions initiated by the silyl group, such as intramolecular hydrosilylation or silyl-Wittig type reactions, could be explored by designing appropriate substrates containing the (diphenylmethoxy)trimethylsilyl ether moiety. A deeper understanding of these potential intramolecular pathways could significantly expand the synthetic utility of this compound.
Advanced Material Science Applications (Non-Biological) for Next-Generation Technologies
The unique properties of (diphenylmethoxy)trimethylsilane make it a candidate for various applications in advanced materials science, beyond its traditional role in organic synthesis.
One promising area is its use as a surface modification agent. The trimethylsilyl (B98337) group can react with hydroxyl groups present on the surfaces of materials like silica, glass, and metal oxides. This would result in the covalent attachment of the bulky and hydrophobic diphenylmethyl group to the surface. Such modified surfaces could exhibit enhanced hydrophobicity, improved lubrication, or altered optical properties. Future research could explore the creation of self-assembled monolayers of (diphenylmethoxy)trimethylsilane on various substrates and characterize their resulting surface properties for applications in microelectronics, coatings, and sensor technology.
Additionally, (diphenylmethoxy)trimethylsilane could serve as a precursor for the synthesis of novel silicon-containing polymers and materials. The diphenylmethyl group could be functionalized to introduce polymerizable moieties, leading to the creation of polysiloxanes with unique optical or thermal properties. For instance, the incorporation of the bulky diphenylmethyl groups into a polysiloxane backbone could increase the polymer's refractive index or enhance its thermal stability.
The potential for this compound to act as a molecular building block in the construction of porous organic frameworks (POFs) or metal-organic frameworks (MOFs) is another exciting avenue. The rigid and well-defined structure of the diphenylmethyl group could be exploited to create materials with high surface areas and specific pore sizes, which are desirable for applications in gas storage, separation, and catalysis.
Q & A
Basic: What are the established synthetic methodologies for Silane, (diphenylmethoxy)trimethyl-?
Answer:
The compound is synthesized via a copper-catalyzed reaction using triphenylmethanol and trimethylsilyl cyanide (TMSCN). Key steps include:
- Catalyst : Dehydrated CuCl₂ (0.05 mmol per 1 mmol substrate).
- Conditions : 170°C under nitrogen for 1 hour.
- Workup : Purification via column chromatography (petroleum ether:ethyl acetate, 98:2) yields 91% product.
Table 1 : Synthesis Parameters
| Parameter | Condition |
|---|---|
| Catalyst | CuCl₂ (0.05 mmol) |
| Substrate | Triphenylmethanol (1 mmol) |
| Silylating Agent | TMSCN (2 mmol) |
| Temperature | 170°C |
| Reaction Time | 1 hour |
| Yield | 91% |
| This method avoids traditional silylation inefficiencies for bulky alcohols . |
Basic: How is Silane, (diphenylmethoxy)trimethyl- characterized post-synthesis?
Answer:
Characterization involves:
TLC Monitoring : To track reaction progress.
Chromatography : Silica gel purification removes CuCl₂ residues.
Melting Point : 323–325 K confirms purity.
X-ray Crystallography : Resolves bond lengths (e.g., Si–O = 1.6379 Å) and dihedral angles (80.55° between phenyl rings) .
Advanced: How do structural features of Silane, (diphenylmethoxy)trimethyl- influence its stability and reactivity?
Answer:
Crystal structure analysis reveals:
- Steric Effects : Dihedral angles (80.55° and 81.53°) between phenyl rings hinder nucleophilic attack, enhancing stability.
- Bond Geometry : The elongated Si–O bond (1.6379 Å vs. typical 1.62–1.65 Å) and wide Si–O–C angle (139.79°) suggest steric strain, which may affect hydrolysis rates.
- Intermolecular Forces : Van der Waals interactions dominate due to the absence of strong hydrogen bonds, influencing melting behavior .
Table 2 : Structural Data
| Feature | Value |
|---|---|
| Si–O bond length | 1.6379 (14) Å |
| Si–O–C bond angle | 139.79 (11)° |
| Dihedral angles | 80.55°, 81.53° |
Advanced: How can researchers address contradictions in spectroscopic or crystallographic data for this compound?
Answer:
Purity Verification : Re-crystallize from PE/EtOAc to eliminate impurities affecting NMR shifts.
Multi-Technique Validation : Cross-reference IR (C–O stretch ~1100 cm⁻¹) with X-ray data to confirm functional groups.
Computational Modeling : Compare experimental bond angles/lengths with DFT-optimized structures to resolve discrepancies .
Advanced: What strategies optimize reaction yield when synthesizing Silane, (diphenylmethoxy)trimethyl-?
Answer:
- Catalyst Loading : Increase CuCl₂ (e.g., 0.1 mmol) to accelerate silylation, but monitor for side reactions.
- Temperature Gradients : Test 150–180°C to balance reaction rate and decomposition.
- Alternative Silylating Agents : Explore hexamethyldisilazane (HMDS) if TMSCN proves inefficient .
Basic: What are the primary applications of Silane, (diphenylmethoxy)trimethyl- in organic synthesis?
Answer:
- Hydroxyl Protection : Shields alcohols in multi-step syntheses (e.g., polyfunctional molecules).
- Polymer Precursor : Forms silyl ether monomers for organosilane materials.
- Steric Shielding : Facilitates regioselective reactions by blocking bulky groups .
Advanced: How can computational methods enhance understanding of this compound’s reactivity?
Answer:
- Molecular Dynamics (MD) : Simulate steric effects on hydrolysis rates.
- Density Functional Theory (DFT) : Calculate transition states for silylation to refine catalytic pathways.
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reaction design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
